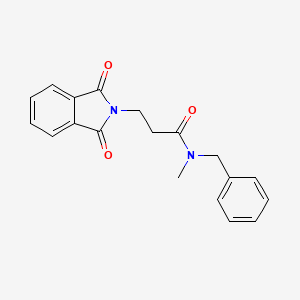

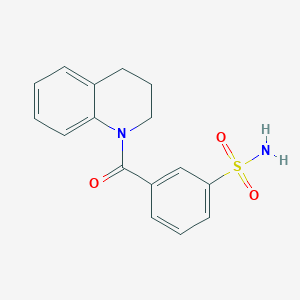

N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylpropanamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone lysine demethylase 1A (KDM1A/LSD1). KDM1A is a key regulator of gene expression, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. GSK-J4 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Applications De Recherche Scientifique

Synthesis and Characterization

A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed, involving an aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature, yielding high results without requiring any catalysts or activation. This approach offers an alternative pathway for creating benzo[b][1,5]diazepine derivatives, which are structurally similar to compounds like triflubazam, clobazam, and 1,5-benzodiazepines, known for their broad spectrum of biological activities (Shaabani et al., 2009).

Novel Monomers for High-Performance Thermosets

Two innovative benzoxazine monomers containing allyl groups were synthesized from phenol and Bisphenol A with allylamine and formaldehyde. These monomers exhibit thermal polymerization characteristics leading to thermosets with outstanding thermomechanical properties, demonstrating higher glass transition temperatures and enhanced thermal stability compared to their non-allyl counterparts (Agag & Takeichi, 2003).

Antimicrobial Activity of Novel Derivatives

Research into 2-methylpropanamide and benzamide derivatives of carboxyterfenadine revealed their synthesis through nucleophilic substitution at the carboxylic acid moiety of tertiary carbon C-19, substituting with a benzene ring. These derivatives, characterized by spectroscopic techniques, demonstrated notable antihistaminic and anticholinergic activities, as assessed using isolated guinea pig ileum tissues, highlighting their potential in therapeutic applications (Arayne et al., 2017).

Fluorescent Chemosensor for Cobalt(II) Ions

A highly selective fluorescent chemosensor was developed for detecting cobalt(II) ions, showcasing significant fluorescence enhancement and visible color change upon treatment with Co2+. This sensor, characterized by its low toxicity and good cell permeability, presents a novel method for the sensitive and selective detection of cobalt(II) ions in biological environments, demonstrating the sensor's practical applicability in live cell imaging (Liu et al., 2019).

Propriétés

IUPAC Name |

N-benzyl-3-(1,3-dioxoisoindol-2-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-20(13-14-7-3-2-4-8-14)17(22)11-12-21-18(23)15-9-5-6-10-16(15)19(21)24/h2-10H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSYCAIRFAGTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)

![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

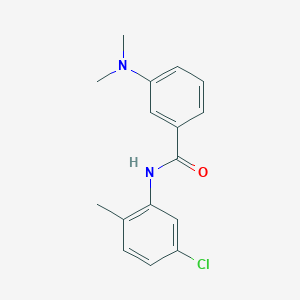

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)